3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine
Overview
Description
The compound "3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine" is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds have garnered interest due to their significant pharmaceutical importance, particularly in medicinal chemistry. Imidazo[1,2-b]pyridazines are known for their diverse biological activities, including anti-inflammatory and anxiolytic properties, as well as their potential in central nervous system (CNS) applications .
Synthesis Analysis
The synthesis of related imidazo[1,2-b]pyridazine compounds typically involves multi-step reactions starting from various substituted pyridazines. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by a series of reactions involving lutidine and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and chloroamine T . Similarly, the synthesis of 3-nitro-6-propoxyimidazo[1,2-b]pyridazine involved the use of 6-chloro-3-nitroimidazo[1,2-b]pyridazine as a starting material . These methods highlight the versatility and reactivity of the imidazo[1,2-b]pyridazine scaffold in chemical synthesis.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazine derivatives is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS), with the definitive structure being determined by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also employed to compare theoretical and experimental values, providing insights into the electronic properties of the molecules, such as the HOMO-LUMO energy gap and global reactivity descriptors .
Chemical Reactions Analysis
Imidazo[1,2-b]pyridazine compounds can undergo various chemical reactions, including amination, which has been demonstrated to proceed efficiently with a variety of primary and secondary alkylamines. This reaction is facilitated by cesium fluoride (CsF) and benzyltriethylammonium chloride (BnNEt3Cl) in dimethyl sulfoxide (DMSO) at elevated temperatures, yielding C-6 aminated products with high yields and using less toxic fluoride sources .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives are influenced by their molecular structure. For example, the presence of substituents such as chloro, methoxy, and bromo groups can affect the compound's binding affinity to biological targets, such as rat brain membranes in the case of CNS activity studies . The intermolecular interactions, including hydrogen bonding and halogen interactions, contribute to the stability and crystalline packing of these molecules, as evidenced by Hirshfeld surface analysis and energy framework studies .
Scientific Research Applications
Direct Arylation and Synthesis
- A significant application of 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine derivatives involves direct intermolecular C-H arylation. Akkaoui et al. (2010) successfully utilized a microwave-assisted process for the synthesis of various 3-(hetero)arylimidazo[1,2-b]pyridazines, showing the tolerance of chloro groups to reaction conditions and yielding a range of substituted compounds (Akkaoui et al., 2010).
Interaction with Benzodiazepine Receptors
- Barlin et al. (1997) explored 3-acylaminomethyl-6-(chloro and iodo)-2-(substituted phenyl)-imidazo[1,2-b]pyridazines, finding these compounds to be selective for mitochondrial benzodiazepine receptors over central receptors. One particular derivative showed high selectivity, suggesting potential in the study of receptor interactions (Barlin et al., 1997).
Triaryl Derivatives and Structural Analysis
- Kolos et al. (1998) reported the synthesis of 2-amino-4,5,7-triarylimidazo[1,5-b]pyridazines, further demonstrating the diverse synthetic possibilities with imidazo[1,2-b]pyridazine derivatives. Structural determination by x-ray diffraction provided detailed insights into the molecular configuration of these compounds (Kolos et al., 1998).
Photoelectron Spectroscopy
- Kovač et al. (1980) utilized photoelectron spectroscopy to analyze imidazo[1,2-b]pyridazine derivatives. This research is vital for understanding the electronic structure and interactions of these compounds, further contributing to their potential applications in various fields (Kovač et al., 1980).
VEGFR-2 Kinase Inhibitory Activity
- Research by Ishimoto et al. (2013) involved the synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives with potential activity as vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. This illustrates a potential therapeutic application in oncology or angiogenesis-related disorders (Ishimoto et al., 2013).
Iodine-Catalyzed Sulfenylation
- Hiebel and Berteina‐Raboin (2015) demonstrated an iodine-catalyzed sulfenylation of imidazo[1,2-b]pyridazines, providing a method to form 3-arylthioimidazoheterocycles. This metal-free approach in green chemistry highlights the versatility of these compounds in sustainable chemical synthesis (Hiebel & Berteina‐Raboin, 2015).
Antiviral Activities
- Galtier et al. (2003) synthesized 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives and examined their antiviral activities. Certain derivatives showed potent inhibitory effects against human cytomegalovirus and varicella-zoster virus replication, indicating potential applications in antiviral drug development (Galtier et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 3-bromoimidazo[1,2-b]pyridazine have been used in the preparation of ponatinib, a tyrosine kinase inhibitor (tki) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play pivotal roles in the regulation of cell division and differentiation .
Mode of Action
Tyrosine kinase inhibitors block the action of tyrosine kinases, preventing the activation of growth factor receptors and the subsequent signal transduction pathways, thereby inhibiting cell division and proliferation .
Biochemical Pathways
These pathways play crucial roles in cell signaling, growth, and differentiation .
Result of Action
If it acts similarly to ponatinib, it might inhibit the activation of growth factor receptors, thereby inhibiting cell division and proliferation .
properties
IUPAC Name |
3,8-dibromo-6-chloroimidazo[1,2-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClN3/c7-3-1-5(9)11-12-4(8)2-10-6(3)12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKXOFBISSTBNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2N=C1Cl)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660006 | |
Record name | 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine | |
CAS RN |
933035-31-5 | |
Record name | 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.